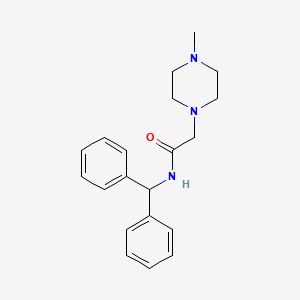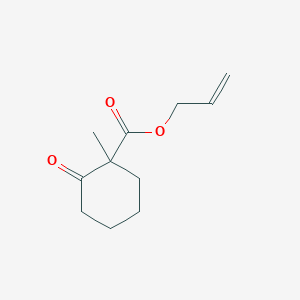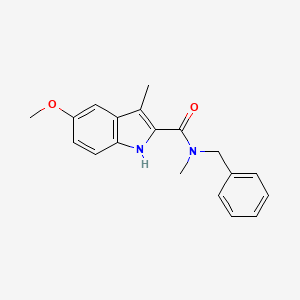
N-(Ethoxyacetyl)deacetylthiocolchicine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Ethoxyacetyl)deacetylthiocolchicine is a chemical compound with the molecular formula C24H29NO6S and a molar mass of 459.56 g/mol It is a derivative of thiocolchicine, a naturally occurring compound known for its anti-inflammatory and anti-cancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Ethoxyacetyl)deacetylthiocolchicine typically involves the modification of thiocolchicine through a series of chemical reactions. One common method includes the ethoxyacetylation of deacetylthiocolchicine. The reaction conditions often involve the use of ethyl acetate as a solvent and a catalyst such as sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Ethoxyacetyl)deacetylthiocolchicine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-(Ethoxyacetyl)deacetylthiocolchicine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential anti-cancer properties and its ability to inhibit cell division.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases and certain types of cancer.
Wirkmechanismus
The mechanism of action of N-(Ethoxyacetyl)deacetylthiocolchicine involves its interaction with cellular proteins and enzymes. It is known to bind to tubulin, a protein that plays a crucial role in cell division. By inhibiting tubulin polymerization, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death). This mechanism is particularly relevant in its anti-cancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-deacetylthiocolchicine: A closely related compound with similar anti-cancer properties.
N,N-dimethyl-N-deacetylthiocolchicine: Another derivative with potential therapeutic applications.
N,N-diethyl-N-deacetylthiocolchicine: Known for its selective activity against certain cancer cell lines.
Uniqueness
N-(Ethoxyacetyl)deacetylthiocolchicine is unique due to its ethoxyacetyl group, which may enhance its solubility and bioavailability compared to other thiocolchicine derivatives. This modification can also influence its interaction with biological targets, potentially leading to improved therapeutic efficacy .
Eigenschaften
CAS-Nummer |
97043-02-2 |
|---|---|
Molekularformel |
C24H29NO6S |
Molekulargewicht |
459.6 g/mol |
IUPAC-Name |
2-ethoxy-N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C24H29NO6S/c1-6-31-13-21(27)25-17-9-7-14-11-19(28-2)23(29-3)24(30-4)22(14)15-8-10-20(32-5)18(26)12-16(15)17/h8,10-12,17H,6-7,9,13H2,1-5H3,(H,25,27)/t17-/m0/s1 |
InChI-Schlüssel |
FQTHLSCRBAIBIC-KRWDZBQOSA-N |
Isomerische SMILES |
CCOCC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC |
Kanonische SMILES |
CCOCC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


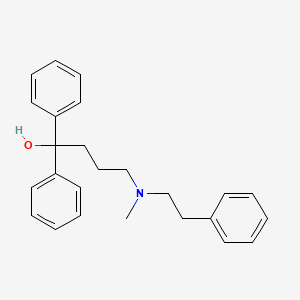

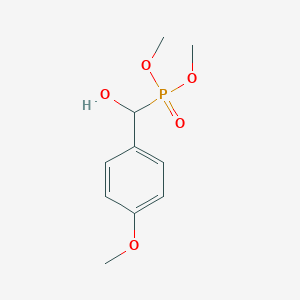
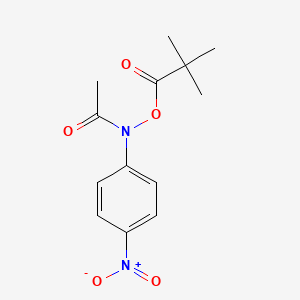
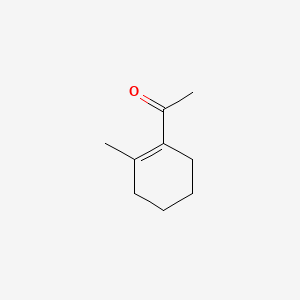
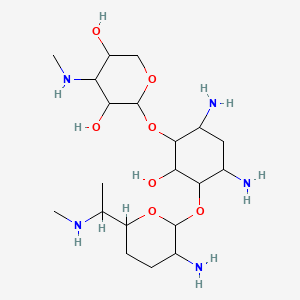
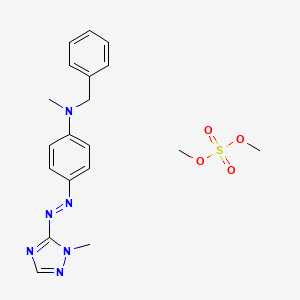
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(propan-2-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14159295.png)
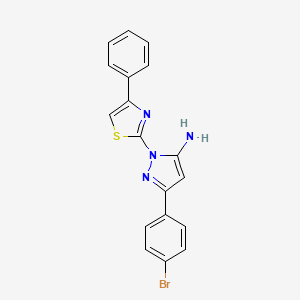
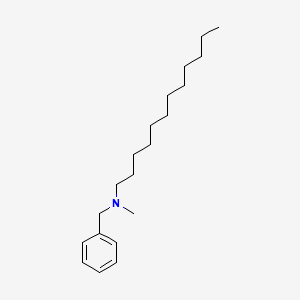
![1-[(E)-2-(benzenesulfonyl)ethenyl]-4-methylbenzene](/img/structure/B14159304.png)
